molecular formula C8H12O3 B1660270 3-Acetyl-5,5-dimethyloxolan-2-one CAS No. 7391-53-9

3-Acetyl-5,5-dimethyloxolan-2-one

Cat. No.: B1660270
CAS No.: 7391-53-9
M. Wt: 156.18 g/mol
InChI Key: SZZYPWNBILIZGU-UHFFFAOYSA-N
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Description

3-Acetyl-5,5-dimethyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolanone ring substituted with an acetyl group at position 3 and two methyl groups at position 5. This compound serves as a versatile building block in organic synthesis, particularly for constructing biologically active heterocycles. For example, it has been utilized to synthesize 2-aminoimidazolin-4-one derivatives with fungicidal properties against agricultural pathogens . Its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, enables the introduction of aryl groups, expanding its utility in medicinal chemistry . Commercially, it is marketed as a synthetic intermediate (Ref: 3D-HAA39153) with applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-acetyl-5,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(9)6-4-8(2,3)11-7(6)10/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZYPWNBILIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505186
Record name 3-Acetyl-5,5-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-53-9
Record name 3-Acetyldihydro-5,5-dimethyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5,5-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-3-methylbutan-2-one with acetic anhydride in the presence of a catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired lactone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

3-Amino-5,5-dimethyloxolan-2-one Hydrochloride

  • Key Differences: Replaces the acetyl group with an amino group, forming a hydrochloride salt.
  • Impact : Enhanced solubility in polar solvents due to the ionic nature, making it suitable for pharmaceutical formulations (e.g., as a precursor for kinase inhibitors) .
  • Synthetic Route : Likely involves reductive amination or substitution of the acetyl group, contrasting with the acetylation methods used for 3-acetyl derivatives.

3-Bromo-5,5-dimethyloxolan-2-one (CAS 67358-52-5)

  • Key Differences : Substitutes acetyl with bromine, increasing electrophilicity.
  • Impact : Serves as a reactive intermediate for nucleophilic aromatic substitution or cross-coupling reactions, unlike the acetylated variant, which participates in condensation or cycloaddition reactions .

3-[(2-Aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones

  • Key Differences : Features an aryl-propenyl group instead of acetyl.
  • Impact : Improved fungicidal activity against Botrytis cinerea and Rhizoctonia solani compared to the parent compound, demonstrating how aryl substitutions enhance bioactivity .

Heterocyclic Derivatives and Ring Modifications

3-Acetyl-5,5-dimethylbutenolide

  • Key Differences: Contains a butenolide (α,β-unsaturated lactone) ring instead of oxolanone.
  • Impact: The conjugated double bond in butenolides enhances reactivity in Diels-Alder reactions, whereas oxolanone derivatives are more stable and suited for stepwise functionalization .

ADQ (3-Acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one)

  • Key Differences: A quinolinone core with multiple chloro and acetyl groups.
  • Impact: Exhibits antitumor activity by inhibiting Akt and Twist1 pathways in hepatocellular carcinoma, a pharmacological niche distinct from the agrochemical applications of 3-acetyl-oxolanone derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Biological Activity Synthetic Method Reference
3-Acetyl-5,5-dimethyloxolan-2-one Oxolanone Acetyl, 5,5-dimethyl Fungicidal Acetylation of lactone
3-Amino-5,5-dimethyloxolan-2-one HCl Oxolanone Amino, 5,5-dimethyl Pharmaceutical precursor Reductive amination
3-Bromo-5,5-dimethyloxolan-2-one Oxolanone Bromo, 5,5-dimethyl Reactive intermediate Halogenation
ADQ Quinolinone Acetyl, dichlorophenyl Antitumor Multistep heterocyclic synthesis
3-[(2-Aryl)propenyl]-oxolan-2-one Oxolanone Aryl-propenyl, 5,5-dimethyl Enhanced fungicidal Suzuki-Miyaura coupling

Biological Activity

3-Acetyl-5,5-dimethyloxolan-2-one is a cyclic compound featuring a five-membered oxolane ring with an acetyl group and two methyl groups. This compound has gained attention in various fields, including pharmaceuticals and biochemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H14O2\text{C}_8\text{H}_{14}\text{O}_2

This structure highlights the presence of functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly in inhibiting tumor growth in specific cancer models.
  • Neuroprotective Effects : The compound may exhibit neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli

These results suggest that modifications to the oxolane ring can enhance antimicrobial efficacy.

Anticancer Activity

In a recent study involving prostate cancer cell lines (DU145 and LNCaP), treatment with this compound showed a dose-dependent reduction in cell viability. The compound was tested alongside established chemotherapeutics to evaluate its synergistic effects.

TreatmentCell Viability (%)Statistical Significance
Control100-
This compound (10 µM)75p < 0.05
DTX (Docetaxel) + Compound50p < 0.01

The combination treatment exhibited enhanced efficacy compared to monotherapy.

Neuroprotective Effects

Research exploring the neuroprotective properties of the compound revealed its ability to reduce oxidative stress markers in neuronal cells. This was assessed using assays measuring reactive oxygen species (ROS) levels.

TreatmentROS Levels (Relative Units)Statistical Significance
Control100-
This compound (50 µM)60p < 0.01

These findings indicate that the compound may mitigate oxidative damage in neural tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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